(R)-2-Amino-2-(2,5-difluorophenyl)ethanol

BACE1 inhibition Alzheimer's disease chiral peptidomimetics

(R)-2-Amino-2-(2,5-difluorophenyl)ethanol (CAS 1212950-68-9; HCl salt CAS 1956436-65-9) is a chiral β-amino alcohol featuring a stereogenic center bearing both primary amine and primary alcohol functionalities adjacent to a 2,5-difluorophenyl ring. With a molecular formula of C₈H₉F₂NO (free base MW 173.16) and predicted logP of 0.59, this compound serves as an enantiopure building block for the construction of hydroxyethylamine (HEA)-type peptidomimetics, γ-secretase modulators, and kinase-targeted therapeutic candidates.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
Cat. No. B13612100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-2-(2,5-difluorophenyl)ethanol
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(CO)N)F
InChIInChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1
InChIKeyMEFNBXBWLCZHCA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Amino-2-(2,5-difluorophenyl)ethanol: Procurement-Ready Profile of a Chiral β-Amino Alcohol Building Block


(R)-2-Amino-2-(2,5-difluorophenyl)ethanol (CAS 1212950-68-9; HCl salt CAS 1956436-65-9) is a chiral β-amino alcohol featuring a stereogenic center bearing both primary amine and primary alcohol functionalities adjacent to a 2,5-difluorophenyl ring . With a molecular formula of C₈H₉F₂NO (free base MW 173.16) and predicted logP of 0.59, this compound serves as an enantiopure building block for the construction of hydroxyethylamine (HEA)-type peptidomimetics, γ-secretase modulators, and kinase-targeted therapeutic candidates [1][2]. Commercial sources typically supply the (R)-enantiomer at 95–98% chemical purity with batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why (R)-2-Amino-2-(2,5-difluorophenyl)ethanol Cannot Be Replaced by Its Enantiomer or Non-Fluorinated Analogs


Substituting (R)-2-Amino-2-(2,5-difluorophenyl)ethanol with its (S)-enantiomer, the racemate, or non-fluorinated phenylglycinol is not a functionally neutral decision. Direct comparative BACE1 enzymatic assay data demonstrate that the (2R,3R)-configured HEA derivative—constructed from the (R)-amino alcohol building block—exhibits an IC₅₀ of 60.6 ± 3.7 nM, whereas its (2S,3S)-enantiomeric counterpart is tenfold less active (~606 nM) [1]. In the same study, the non-fluorinated phenyl analogue 29 also showed a tenfold reduction in potency relative to the 2,5-difluorobenzyl-substituted (2R,3R)-28b [1]. Furthermore, in the γ-secretase modulator series, only (R)-configured N-cyclopropylmethyl difluorophenylglycinol derivatives (R-12c, R-13c) demonstrated modulation of both γ-secretase inhibition and ERK-mediated signaling, while the (S)-enantiomers diverged in their activity profiles [2]. These two independent medicinal chemistry campaigns establish that both the absolute (R)-configuration at the amino alcohol stereocenter and the 2,5-difluoro substitution pattern are pharmacophoric requirements, not interchangeable features.

Quantitative Differentiation Evidence for (R)-2-Amino-2-(2,5-difluorophenyl)ethanol Versus Closest Analogs


BACE1 Enzymatic Potency: (R)-Configured HEA Derivative Is 10-Fold More Potent Than Its (S)-Enantiomer

In a head-to-head comparison of full-length HEA-type BACE1 inhibitors synthesized from the target chiral amino alcohol building block, the (2R,3R)-configured difluorobenzyl analogue (2R,3R)-28b displayed an IC₅₀ of 60.6 ± 3.7 nM in the BACE1 enzymatic assay, whereas its (2S,3S)-enantiomer (2S,3S)-28b was tenfold less active (~606 nM) [1]. The (2R,3R)-28b analogue also showed consistent potency in cellular assays measuring Aβ₄₂ and total Aβ reduction (pIC₅₀ values of 7.54 and 7.52, respectively), indicating that the difluorobenzyl moiety does not impair cellular permeability [1]. Critically, the non-fluorinated counterpart 29 was also tenfold less potent than (2R,3R)-28b, confirming that both the (R)-configuration and the 2,5-difluoro substitution jointly drive potency [1].

BACE1 inhibition Alzheimer's disease chiral peptidomimetics

γ-Secretase Modulation: (R)-Difluorophenylglycinol Derivatives Show Configuration-Dependent Activity

Chen et al. (2014) employed Evans' chiral auxiliary strategy to synthesize both (R)- and (S)-difluorophenylglycinols and evaluated their N-substituted derivatives in cell-based assays for γ-secretase inhibition and ERK-mediated signaling [1]. Among the series, N-cyclopropylmethyl derivatives bearing the (R)-configuration at the amino alcohol stereocenter (R-12c and R-13c) were explicitly identified as showing modest γ-secretase inhibition coupled with ERK-dependent activation [1]. In contrast, the (S)-configured enantiomers and derivatives with alternative N-substituents diverged in their activity profiles, with the N-(R)-epoxypropyl analogue 10c exhibiting potent γ-secretase modulation with substrate selection for APP over Notch cleavage, while the N-(2-fluoro)benzyl analogue 10e showed potent but non-selective γ-secretase inhibition [2]. The enantiomeric pairing revealed that the (R)-configuration is a critical determinant of both γ-secretase inhibitory potency and Notch-sparing selectivity.

γ-secretase modulation amyloid precursor protein Alzheimer's disease

Antimicrobial Selectivity: (2R,3R)-Configured Fluorinated Ethanolamine Shows Selective Activity Against Nocardia and Mycobacterium Species

In the Fustero et al. (2011) study, the (2R,3R)-configured fluorinated ethanolamine derivative (2R,3R)-15b, constructed from the (R)-amino alcohol scaffold, demonstrated selective antimicrobial activity in disk diffusion susceptibility testing [1]. Quantitative MIC determination by broth microdilution revealed that (2R,3R)-15b exhibited MIC values of 8–32 µg/mL against Nocardia asteroides and Nocardia farcinica strains, comparable to the clinical candidate SQ-109, while showing lower activity against Mycobacterium kansasii (MIC 32–128 µg/mL) [1]. Critically, the (2S,3S)-15b enantiomer and the (2R,3S)-15a and (2S,3R)-15a diastereomers showed quantitatively different MIC profiles, with (2R,3R)-15b being slightly better than the other three diastereomers against N. asteroides 720 [1]. The non-fluorinated counterpart and derivatives with altered aromatic substitution were inactive, confirming that both the (R)-configuration at the hydroxy-bearing carbon and the specific halogenation pattern on the aromatic ring are essential for antimicrobial activity [1].

antimicrobial Nocardia Mycobacterium fluorinated ethanolamine

Enantiomeric Purity Specifications: (R)-Enantiomer Commercially Available at 95–98% ee with Batch-Specific QC Documentation

The (R)-enantiomer of 2-amino-2-(2,5-difluorophenyl)ethanol is commercially supplied at certified purities of 95% (Bidepharm, as the HCl salt CAS 1956436-65-9, with batch-specific NMR, HPLC, and GC QC documentation) to 98% (Leyan, as the free base CAS 1212950-68-9) . In comparison, the (S)-enantiomer is available at a minimum purity specification of 95% (AKSci, CAS 1213696-91-3) , and the racemate (CAS 1094697-85-4) lacks defined enantiomeric composition by definition . For applications requiring defined stereochemistry—such as the construction of BACE1 inhibitors where the (R)-configuration at the hydroxyl-bearing carbon is critical for potency [1]—the availability of batch-verified (R)-enantiomer eliminates the need for in-house chiral resolution or preparative chiral chromatography, reducing procurement-to-experiment timelines.

enantiomeric purity chiral quality control procurement specification

Physicochemical Differentiation: 2,5-Difluoro Substitution Pattern Produces Distinct logP and pKa Relative to Non-Fluorinated and Regioisomeric Analogs

The 2,5-difluorophenyl substitution pattern imparts distinct physicochemical properties to the amino alcohol scaffold. The racemic 2-amino-2-(2,5-difluorophenyl)ethanol has a predicted logP of 0.59 and a predicted pKa of 12.20 ± 0.10 (for the ammonium group) . The electron-withdrawing effect of the two fluorine atoms at the 2- and 5-positions reduces the electron density of the aromatic ring compared to non-fluorinated phenylglycinol, which modulates both the basicity of the adjacent amine and the lipophilicity of the scaffold [1]. This is functionally significant: in the Fustero et al. (2011) BACE1 study, the 2,5-difluorobenzyl substitution in (2R,3R)-28b produced a tenfold potency enhancement over the non-fluorinated phenyl analogue 29, while molecular docking revealed that the close proximity (2.7 Å) of the CF₂ group to the catalytic Asp32 carboxylate contributes a nuanced electrostatic interaction that influences binding affinity [1]. The 2,5-difluoro substitution pattern—as opposed to 2,4-, 3,5-, or 2,6-difluoro regioisomers—positions the fluorine atoms to optimize this interaction while avoiding steric clashes with the BACE1 active site flap region [1].

physicochemical properties logP pKa fluorine substitution medicinal chemistry

Versatility as a Chiral Building Block: (R)-2,5-Difluorophenyl Amino Alcohol Serves as a Key Intermediate Across Multiple Target Classes

The (R)-2-amino-2-(2,5-difluorophenyl)ethanol scaffold has been validated as a chiral building block across multiple therapeutic target classes. In the BACE1 inhibitor program, the (2R,3R)-28b derivative achieved nanomolar enzymatic and cellular potency [1]. In the γ-secretase modulator program, (R)-difluorophenylglycinols demonstrated configuration-dependent modulation of APP processing [2]. Beyond these central nervous system targets, the 2,5-difluorophenyl moiety appears in structurally related kinase inhibitor chemotypes: the KSP (kinesin spindle protein) inhibitor MK-0731 incorporates a (2S)-4-(2,5-difluorophenyl)-substituted pyrrole core, and TRK inhibitors such as larotrectinib utilize 2,5-difluorophenyl-containing intermediates structurally related to this amino alcohol scaffold [3]. This multi-target versatility contrasts with building blocks bearing alternative fluorine substitution patterns (e.g., 2,4-difluoro, 3,5-difluoro), which have been empirically optimized for narrower target classes—for instance, the 3,5-difluorophenyl group has been specifically validated for COX-2 inhibition [4], while 2,4-difluorophenyl substitution has been explored primarily for antifungal applications [5]. The 2,5-difluoro pattern thus offers broader applicability across kinase, protease, and GPCR-targeted programs.

chiral building block kinase inhibitor KSP inhibitor TRK inhibitor β-secretase

High-Value Application Scenarios for (R)-2-Amino-2-(2,5-difluorophenyl)ethanol Based on Quantitative Evidence


Stereochemically Defined Synthesis of BACE1 Inhibitors for Alzheimer's Disease

The (R)-2-amino-2-(2,5-difluorophenyl)ethanol building block is the direct precursor to the (2R,3R)-configured HEA-type BACE1 inhibitors that demonstrated an IC₅₀ of 60.6 ± 3.7 nM in enzymatic assays—a 10-fold potency advantage over the (S)-enantiomer and the non-fluorinated analogue [1]. Docking studies confirm that the (R)-configuration at the hydroxyl-bearing carbon and the 2,5-difluoro substitution are both essential for productive interaction with the BACE1 catalytic aspartates (Asp32 and Asp228) [1]. Research groups pursuing β-secretase-targeted Alzheimer's therapeutics should prioritize this specific enantiomer to avoid the tenfold potency penalty associated with stereochemical or fluorine-substitution mismatches.

γ-Secretase Modulator Development with Notch-Sparing Selectivity

The (R)-difluorophenylglycinol scaffold, directly accessible from (R)-2-amino-2-(2,5-difluorophenyl)ethanol, has been validated in cell-based assays for γ-secretase modulation with differential effects on APP versus Notch cleavage [1]. Specifically, N-cyclopropylmethyl derivatives R-12c and R-13c showed combined γ-secretase inhibition and ERK-dependent activation, while the N-(R)-epoxypropyl analogue 10c exhibited potent modulation with substrate selection for APP over Notch [1][2]. Medicinal chemistry teams seeking Notch-sparing γ-secretase modulators should select the (R)-enantiomer as the synthetic entry point, as the (S)-enantiomers produce qualitatively different activity profiles.

Anti-Nocardia Drug Discovery Leveraging Selective Antimicrobial Activity

The (2R,3R)-configured fluorinated ethanolamine (2R,3R)-15b, synthesized from the (R)-amino alcohol scaffold, exhibited selective antimicrobial activity against Nocardia species with MIC values (8–32 µg/mL) comparable to the clinical-stage candidate SQ-109, while ethambutol was relatively inactive against these organisms [1]. Importantly, the three other diastereomers—(2S,3S)-15b, (2R,3S)-15a, and (2S,3R)-15a—showed quantitatively different MIC profiles, confirming that the (2R,3R) stereochemistry is a determinant of anti-Nocardia selectivity [1]. Researchers targeting Nocardia and related Actinobacteria should use the (R)-configured building block to access this validated stereochemical series.

Multi-Target Kinase Inhibitor Fragment Library Construction

The 2,5-difluorophenyl moiety is a recurring pharmacophoric element in kinase inhibitors spanning KSP (MK-0731) and TRK (larotrectinib-related chemotypes), and the (R)-configured amino alcohol provides a functionalized chiral handle for diversification into multiple chemotypes [1][2]. Unlike alternative difluoro regioisomers (2,4- and 3,5-difluorophenyl), which are more narrowly associated with antifungal and COX-2 applications respectively, the 2,5-difluoro pattern has demonstrated empirical versatility across at least four distinct target classes [3][4]. Fragment-based drug discovery groups can leverage this single chiral building block to generate diverse, target-agnostic screening libraries with a validated fluorine pharmacophore, streamlining procurement logistics while maximizing chemical space coverage.

Quote Request

Request a Quote for (R)-2-Amino-2-(2,5-difluorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.